molecular formula C25H25ClO6 B4904763 2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone

2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B4904763
M. Wt: 456.9 g/mol
InChI Key: DJYZZMCQQNBQNP-UHFFFAOYSA-N
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Description

2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chlorobenzoic acid with appropriate methoxy-substituted cyclohexadiene derivatives under controlled conditions to form the desired product . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or amines.

Scientific Research Applications

2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone is unique due to its combination of functional groups and structural complexity

Properties

IUPAC Name

2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClO6/c1-29-21-10-9-15(12-22(21)30-2)20(27)11-16-13-23(31-3)24(32-4)14-18(16)25(28)17-7-5-6-8-19(17)26/h5-10,12-14,16,18H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYZZMCQQNBQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2C=C(C(=CC2C(=O)C3=CC=CC=C3Cl)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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